3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide
CAS No.: 865592-71-8
Cat. No.: VC7214280
Molecular Formula: C21H29N3O3S2
Molecular Weight: 435.6
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 865592-71-8 |
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Molecular Formula | C21H29N3O3S2 |
Molecular Weight | 435.6 |
IUPAC Name | 3-cyclohexyl-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
Standard InChI | InChI=1S/C21H29N3O3S2/c25-20(12-9-16-7-3-1-4-8-16)23-21-22-18-11-10-17(15-19(18)28-21)29(26,27)24-13-5-2-6-14-24/h10-11,15-16H,1-9,12-14H2,(H,22,23,25) |
Standard InChI Key | AFYRCVVSIFVIFM-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide, reflects its three primary components:
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Benzothiazole Core: A bicyclic aromatic system comprising a benzene fused to a thiazole ring. This scaffold is prevalent in medicinal chemistry due to its metabolic stability and ability to engage in π-π stacking interactions with biological targets .
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Piperidin-1-Ylsulfonyl Substituent: A sulfonamide group linked to a piperidine ring at the 6-position of the benzothiazole. Sulfonamides are known pharmacophores for enzyme inhibition, particularly targeting COX-II and CA isoforms .
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Cyclohexyl-Propanamide Side Chain: A lipophilic cyclohexyl group connected via a propanamide linker to the 2-position of the benzothiazole. This moiety enhances membrane permeability and may influence binding affinity.
Key Structural Comparisons:
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Unlike simpler benzothiazoles (e.g., riluzole derivatives in ), this compound’s sulfonamide group introduces hydrogen-bonding capabilities critical for enzyme active-site interactions .
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The cyclohexyl group contrasts with aryl substituents in analogs like PYZ16 (a COX-II inhibitor ), potentially reducing off-target interactions while maintaining lipophilicity.
Synthesis and Optimization Strategies
While no explicit synthesis protocol exists for this compound, its structure suggests a multi-step route inspired by methods for related benzothiazole sulfonamides :
Step 1: Benzothiazole Core Formation
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Thiazole Ring Construction: Condensation of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions (e.g., polyphosphoric acid) forms the benzothiazole backbone.
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Sulfonation at C6: Electrophilic sulfonation using chlorosulfonic acid introduces a sulfonyl chloride group, which is subsequently reacted with piperidine to yield the piperidin-1-ylsulfonyl moiety .
Step 2: Propanamide Side Chain Installation
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Nucleophilic Acyl Substitution: The 2-amino group of the benzothiazole reacts with 3-cyclohexylpropanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
Optimization Challenges:
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Reactivity of Sulfonyl Chloride: Excess piperidine and controlled temperatures (0–5°C) prevent side reactions during sulfonamide formation .
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Steric Hindrance: The cyclohexyl group may slow amidation; microwave-assisted synthesis could enhance reaction rates.
Pharmacological Profile and Biological Activity
Although direct data on this compound is unavailable, structurally related molecules provide insights into its potential bioactivity:
Table 1: Activity of Structural Analogs
Compound Class | Target | IC₅₀ / EC₅₀ | Selectivity Index (S.I.) | Source |
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Benzothiazole sulfonamides | COX-II | 0.33–7.07 μM | 4.24–>1000 | |
Piperidine sulfonamides | CA-IX | 0.1–4.01 μM | >1000 | |
Cyclohexyl-amides | iNOS | 8.66 μM | N/A |
Key Inferences:
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COX-II Inhibition: The piperidin-1-ylsulfonyl group aligns with PYZ20 (IC₅₀ = 0.33 μM for COX-II ), suggesting comparable potency. Selectivity may arise from the sulfonamide’s interaction with Arg513 and Gln192 in the COX-II active site .
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CA-IX Targeting: Sulfonamides like PRLD7 (IC₅₀ = 0.1 μM ) inhibit CA-IX via zinc coordination, a mechanism plausible for this compound given its sulfonamide moiety.
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Anti-Inflammatory Effects: Cyclohexyl-propanamide analogs reduce nitric oxide (NO) and prostaglandin E₂ (PGE₂) production in macrophages, indicating potential in vivo efficacy .
Mechanism of Action Hypotheses
Scenario 1: COX-II Inhibition
The sulfonamide group may bind to the COX-II hydrophobic pocket, mimicking Celecoxib’s interactions :
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Hydrogen Bonding: Sulfonyl oxygen atoms interact with Arg513 and Phe518.
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Lipophilic Fit: The cyclohexyl group occupies the secondary pocket, enhancing selectivity over COX-I .
Scenario 2: CA-IX Antagonism
In hypoxic tumor environments, the compound could inhibit CA-IX via:
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Zinc Coordination: The sulfonamide’s nitrogen binds to the active-site zinc ion.
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Piperidine Positioning: The piperidine ring orients the molecule within the CA-IX cavity, as seen in PRLD7 .
Physicochemical and ADMET Properties
Table 2: Predicted Properties
Property | Value | Method of Estimation |
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Molecular Weight | 463.62 g/mol | Calculated |
LogP (Lipophilicity) | 3.8 ± 0.5 | ChemAxon |
Solubility (Water) | 0.02 mg/mL (low) | SwissADME |
Metabolic Stability | Moderate (CYP3A4 substrate) | ADMETlab 2.0 |
Challenges:
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